

# Application Notes and Protocols for Fluoro-Dapagliflozin Binding Affinity Assays

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Compound of Interest		
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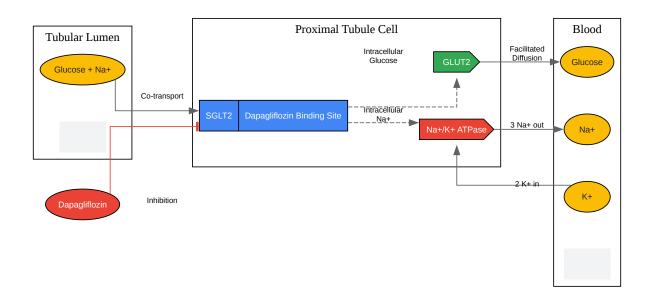
## Introduction

This document provides detailed protocols for determining the binding affinity of test compounds for the sodium-glucose cotransporter 2 (SGLT2) using [18F]fluoro-dapagliflozin as a radioligand. SGLT2 is a key therapeutic target in the management of type 2 diabetes mellitus, and accurate assessment of inhibitor binding is crucial for drug development.[1] Fluoro-dapagliflozin, a fluorinated derivative of the SGLT2 inhibitor dapagliflozin, is a high-affinity, selective radiotracer for SGLT2.[2] The following protocols describe the preparation of cell membranes expressing human SGLT2, the execution of competitive radioligand binding assays, and the analysis of the resulting data to determine the inhibitor constant (Ki) of test compounds.

## **SGLT2 Transport and Inhibition Mechanism**

Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the S1 and S2 segments of the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. The transport of glucose across the apical membrane of the proximal tubule epithelial cells is an active process coupled to the electrochemical gradient of sodium ions. SGLT2 inhibitors, such as dapagliflozin, bind to the transporter from the extracellular side, competitively blocking glucose binding and thereby promoting urinary glucose excretion.[3][4] The binding of many SGLT2 inhibitors, including dapagliflozin, is dependent on the presence of sodium ions.[5]





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Figure 1: Mechanism of SGLT2-mediated glucose transport and inhibition by dapagliflozin.

# Experimental Protocols Preparation of Cell Membranes from HEK293 Cells Expressing hSGLT2

This protocol describes the preparation of crude membrane fractions from Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2).

#### Materials:

- HEK293 cells stably expressing hSGLT2
- Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)
- Phosphate-buffered saline (PBS), ice-cold



- Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA, pH 7.4), ice-cold, supplemented with protease inhibitor cocktail
- Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4), ice-cold
- Sucrose solution (10% w/v) in Homogenization Buffer, ice-cold
- Dounce homogenizer or sonicator
- · High-speed refrigerated centrifuge
- BCA protein assay kit

#### Procedure:

- Culture HEK293-hSGLT2 cells to confluency in appropriate culture vessels.
- Wash the cells twice with ice-cold PBS.
- Harvest the cells by scraping and transfer to a centrifuge tube.
- Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
- Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
- Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[6]
- Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
- Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
- Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.



- Resuspend the final membrane pellet in Homogenization Buffer containing 10% sucrose as a cryoprotectant.[6]
- Determine the protein concentration of the membrane preparation using a BCA protein assay.
- Aliquot the membrane suspension and store at -80°C until use.

## [18F]Fluoro-Dapagliflozin Competitive Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for hSGLT2.

#### Materials:

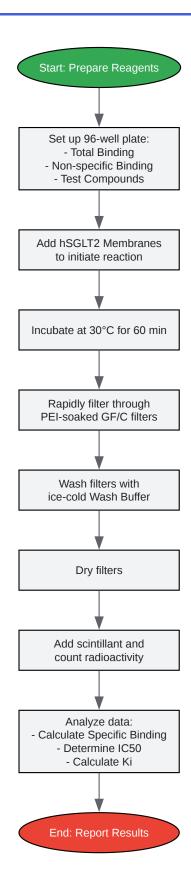
- HEK293-hSGLT2 membrane preparation
- [18F]Fluoro-dapagliflozin (Radioligand)
- Unlabeled dapagliflozin (for non-specific binding determination)
- · Test compounds
- Binding Buffer (e.g., 10 mM HEPES, 120 mM NaCl, 2 mM KCl, 1 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, pH 7.5)[7][8]
- · Wash Buffer (ice-cold Binding Buffer)
- 96-well microplates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Filtration apparatus (cell harvester)
- Scintillation cocktail
- Scintillation counter

#### Procedure:



- Thaw the HEK293-hSGLT2 membrane preparation on ice and resuspend to the desired concentration in Binding Buffer. A typical protein concentration is 3-20 µg per well.[6]
- Prepare serial dilutions of the test compounds in Binding Buffer.
- In a 96-well plate, add the following to each well in triplicate:
  - Total Binding: 50 μL of [18F] fluoro-dapagliflozin and 50 μL of Binding Buffer.
  - Non-specific Binding (NSB): 50 μL of [18F]fluoro-dapagliflozin and 50 μL of a high concentration of unlabeled dapagliflozin (e.g., 10 μM).
  - Test Compound: 50 μL of [18F]fluoro-dapagliflozin and 50 μL of the test compound dilution.
- Add 150 μL of the diluted membrane preparation to each well to initiate the binding reaction (final volume 250 μL).[6] The final concentration of [18F]fluoro-dapagliflozin should be at or below its Kd value for SGLT2.
- Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]
- Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.
- Wash the filters four times with ice-cold Wash Buffer.
- Dry the filters for 30 minutes at 50°C.[6]
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.





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Figure 2: Workflow for the [18F]fluoro-dapagliflozin competitive binding assay.



# Data Presentation and Analysis Quantitative Data Summary

The results of the binding assays should be summarized in a clear and concise table.

Compound	SGLT2 IC50 (nM)	SGLT2 K <sub>i</sub> (nM)	SGLT1 K <sub>i</sub> (nM)	Selectivity (SGLT1 K <sub>i</sub> / SGLT2 K <sub>i</sub> )
Fluoro- dapagliflozin	-	6.0[2]	350[2]	~58
Dapagliflozin	-	6.0[2]	350[2]	~58
Test Compound A	Value	Value	Value	Value
Test Compound B	Value	Value	Value	Value

## **Data Analysis**

- Calculate Specific Binding:
  - Specific Binding = Total Binding Non-specific Binding
- Determine IC50:
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC<sub>50</sub> value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate Ki using the Cheng-Prusoff Equation:
  - The inhibitor constant (K₁) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive binding:[9][10]

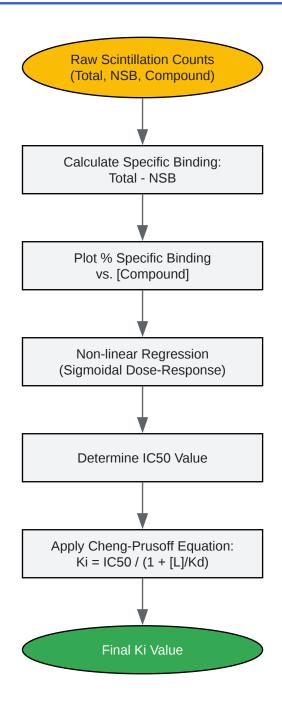


 $K_i = IC_{50} / (1 + ([L] / K_e))$ 

#### Where:

- K<sub>i</sub> is the inhibition constant for the test compound.
- IC<sub>50</sub> is the concentration of the test compound that inhibits 50% of specific binding.
- [L] is the concentration of the radioligand ([18F]fluoro-dapagliflozin) used in the assay.
- Ke is the equilibrium dissociation constant of the radioligand for the receptor.





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Figure 3: Logical flow for data analysis in the competitive binding assay.

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